



Technical Support Center: Amphocil (Amphotericin B Cholesteryl Sulfate Complex)

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Compound of Interest		
Compound Name:	Amphocil	
Cat. No.:	B1664940	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Amphocil** in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is Amphocil and how is it formulated?

Amphocil is a sterile, pyrogen-free lyophilized powder for intravenous administration. It is a 1:1 molar ratio complex of the antifungal agent amphotericin B and cholesteryl sulfate.[1] Upon reconstitution, it forms a colloidal dispersion of microscopic, disc-shaped particles.[1]

2. What is the primary cause of **Amphocil** instability in aqueous solutions?

Amphocil's instability in aqueous solutions is primarily due to its molecular structure, which is susceptible to degradation through oxidation and hydrolysis.[2][3] Factors such as pH, temperature, and light exposure can significantly accelerate this degradation.[2][4] Aggregation of the drug can also impact its stability.[3]

- 3. What are the optimal storage conditions for **Amphocil**?
- Lyophilized Powder: Store at room temperature.
- Reconstituted Solution: The reconstituted product is stable for 24 hours when stored at 2-8°C (36-46°F). Do not freeze.



- Diluted Solution: The diluted solution for infusion should be used promptly. Studies have shown it to be stable for up to 24 hours in 5% dextrose injection at room temperature (15-25°C) when protected from light.[5][6]
- 4. Why is **Amphocil** incompatible with saline and electrolyte solutions?

Amphocil should not be reconstituted or diluted with saline or electrolyte solutions as this may cause the drug to precipitate out of solution.[1][7][8] The colloidal dispersion of **Amphocil** is sensitive to the ionic strength of the solution.

Troubleshooting Guides Issue 1: Precipitation or Cloudiness Upon Reconstitution

Possible Cause: Use of an incorrect reconstituting agent.

Troubleshooting Steps:

- Verify Reconstitution Fluid: Ensure that only Sterile Water for Injection, USP was used for reconstitution.[1][9] Do not use saline, dextrose solutions, or any liquid containing a bacteriostatic agent (e.g., benzyl alcohol) for the initial reconstitution, as this can cause precipitation.[7]
- Review Reconstitution Technique: The Sterile Water for Injection should be added rapidly to the vial, followed by gentle shaking until all solids have dissolved.[1][9] The resulting solution may be opalescent or clear.[1]

Issue 2: Formation of Precipitate During Dilution for Infusion

Possible Cause: Use of an incorrect diluent.

Troubleshooting Steps:

 Confirm Diluent: The reconstituted Amphocil solution must be further diluted in 5% Dextrose for Injection, USP.[1][9] The pH of the dextrose solution should be above 4.2.[9]



 Check for Incompatible Additives: Do not mix the diluted Amphocil solution with other drugs or electrolytes.[8] If an existing IV line is being used, it must be flushed with 5% Dextrose for Injection before and after Amphocil infusion.[8]

Issue 3: Loss of Antifungal Activity in Experiments

Possible Cause: Degradation of Amphocil due to improper handling or storage.

Troubleshooting Steps:

- Light Protection: Amphotericin B is light-sensitive.[2][4] Protect the reconstituted and diluted solutions from light at all times.
- Temperature Control: Elevated temperatures can accelerate the degradation of Amphocil.[2]
 Adhere to the recommended storage temperatures.
- pH of the Medium: Amphotericin B is most stable in a neutral pH range (approximately 5-7).
 [10] Extreme pH conditions can lead to hydrolysis.[3] If working with buffered solutions, ensure the pH is within this range.
- Monitor for Oxidation: Amphocil is susceptible to autoxidation.[2] Consider the use of antioxidants in your experimental setup if compatible.[2][11]

Experimental Protocols Reconstitution and Dilution Protocol for Experimental Use



Step	Action	Details
1	Reconstitution	Rapidly add the specified volume of Sterile Water for Injection, USP to the Amphocil vial to achieve a concentration of 5 mg/mL.[1][9]
2	Mixing	Gently shake the vial by hand, rotating it until all the powder has completely dissolved. The resulting solution may be clear or opalescent.[1]
3	Dilution	Withdraw the required volume of the reconstituted solution and further dilute it with 5% Dextrose for Injection, USP to the desired final concentration (typically between 0.16-0.83 mg/mL for infusion).[9]
4	Administration	For in-vitro experiments, use the diluted solution promptly. If using an infusion line, it must be flushed with 5% Dextrose for Injection before and after use.[8]

High-Performance Liquid Chromatography (HPLC) for Stability Assessment



Parameter	Specification
Column	C18 (200 x 4.6 mm, 5 μm)[12]
Mobile Phase	65:35 mixture of an organic phase (methanol/acetonitrile in a 41:18 ratio) and an aqueous phase (2.5 mmol/L disodium edetate, pH 5.0)[12]
Flow Rate	1.0 mL/min[12]
Injection Volume	20 μL[12]
Column Temperature	30 ± 2 °C[12]
Detection Wavelength	383 nm (using a Diode Array Detector - DAD) [12]

UV-Vis Spectrophotometry for Quantification

Parameter	Specification
Solvent	Dimethyl sulfoxide (DMSO) for stock solution, followed by dilution in ethanol.[13]
Blank	Ethanol[13]
Wavelength Scan	200 to 800 nm to determine maximum absorption.[13]
Analysis Wavelength	Approximately 408 nm.[13]
Validation	The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[13]

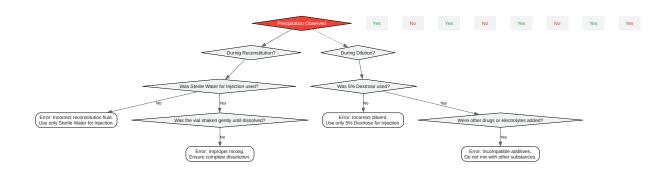
Visual Guides





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Caption: Workflow for the correct reconstitution and dilution of **Amphocil**.



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Caption: Troubleshooting logic for precipitation issues with Amphocil.

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